Biochemical Inhibition of WDR5-MYC Interaction: WM662 vs. WM-586
In a direct biochemical assay measuring the disruption of the WDR5-MYC protein-protein interaction, WM662 demonstrates an IC50 of 18 μM . In contrast, the more potent analog WM-586, a covalent WDR5 inhibitor, exhibits an IC50 of 101 nM in a similar HTRF (Homogeneous Time-Resolved Fluorescence) assay [1]. This difference highlights that WM662 is a non-covalent, reversible inhibitor suitable for specific mechanistic studies where transient target engagement is required, whereas WM-586 is a covalent binder with higher potency but irreversible target modification.
| Evidence Dimension | Biochemical inhibition of WDR5-MYC interaction |
|---|---|
| Target Compound Data | IC50 = 18 μM |
| Comparator Or Baseline | WM-586: IC50 = 101 nM |
| Quantified Difference | WM-586 is approximately 178-fold more potent than WM662 in the biochemical assay. |
| Conditions | In vitro biochemical assay (HTRF format) measuring disruption of WDR5-MYC binding. |
Why This Matters
This quantitative difference dictates the selection of WM662 for studies requiring a reversible, non-covalent inhibitor of the WDR5-MYC interaction, as opposed to the irreversible covalent inhibitor WM-586, which may have different cellular pharmacokinetics and target residence times.
- [1] GlpBio. (n.d.). WM-586 Product Datasheet. Retrieved from https://www.glpbio.com/wm-586.html View Source
